molecular formula C20H18N4O4S2 B2664693 3-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)urea CAS No. 1226453-74-2

3-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2664693
CAS No.: 1226453-74-2
M. Wt: 442.51
InChI Key: LUQXQUHPHVVGPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Heterocyclic Urea Derivatives in Medicinal Chemistry

The integration of urea functionalities into heterocyclic frameworks has been a cornerstone of drug discovery since the 19th century. Urea’s discovery by Friedrich Wöhler in 1828 marked the dawn of organic synthesis, but its application in medicinal chemistry gained momentum in the early 20th century with the development of suramin, a polyurea derivative used to treat African trypanosomiasis. Urea’s dual hydrogen-bond donor-acceptor capacity enables precise molecular recognition, making it indispensable for targeting enzymes and receptors. For example, HIV-1 protease inhibitors such as SC-52151 leveraged urea’s ability to mimic structural water molecules, enabling potent enzyme inhibition through hydrogen-bond networks with catalytic aspartates.

Modern drug design exploits urea’s versatility to optimize pharmacokinetic properties. The urea moiety in kinase inhibitors like sorafenib and lenvatinib facilitates critical interactions with vascular endothelial growth factor receptors (VEGFRs), where hydrogen bonds with Asp1046 and Glu885 stabilize drug-receptor complexes. These advancements underscore urea’s role in balancing hydrophilicity and lipophilicity, a feature critical for blood-brain barrier penetration in CNS-targeted therapies. Table 1 summarizes key urea-based therapeutics and their molecular targets.

Table 1: Urea-Containing Therapeutics and Their Targets

Compound Target Therapeutic Area
Sorafenib VEGFR, RAF kinase Oncology
Lenvatinib VEGFR, FGFR Oncology
Glibenclamide SUR1 receptor Type II diabetes
DMP450 HIV-1 protease Antiviral

Emergence of Benzothiazole-Thiazole Hybrid Structures

Benzothiazole and thiazole rings are privileged scaffolds in medicinal chemistry due to their electronic diversity and capacity for π-π stacking. Benzothiazoles, found in antitumor agents like riluzole, exhibit planar aromatic systems that intercalate DNA or bind hydrophobic enzyme pockets. Thiazoles, as seen in penicillin derivatives, contribute to antimicrobial activity via sulfur-mediated interactions. Hybridizing these heterocycles enhances bioactivity by combining complementary pharmacophoric features.

The benzothiazole-thiazole hybrid in 3-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]urea likely amplifies target engagement through dual mechanisms: the benzothiazole’s aromaticity facilitates stacking with tyrosine or phenylalanine residues, while the thiazole’s sulfur atom coordinates with metal ions in catalytic sites. Such hybrids are increasingly explored in kinase inhibitor design, where extended π-systems improve affinity for ATP-binding pockets.

Significance of Urea Linkages in Bioactive Molecules

Urea’s hydrogen-bonding proficiency enables precise modulation of drug-receptor interactions. In HIV protease inhibitors, urea carbonyl groups participate in water-mediated hydrogen bonds with Ile50 residues, while NH groups anchor to aspartate catalytic dyads. Similarly, the urea moiety in sorafenib forms bifurcated hydrogen bonds with VEGFR2’s Asp1046 and Glu885, conferring nanomolar potency.

Beyond direct target engagement, urea derivatives influence physicochemical properties. The urea group in nifedipine analogs enhances aqueous solubility via hydrotropic effects, with butylurea derivatives showing superior solubilization compared to methylurea. However, excessive hydrogen-bond capacity can hinder membrane permeability, necessitating structural optimization—a challenge addressed in CNS drugs by balancing urea’s polarity with lipophilic substituents.

Research Trajectory of Trimethoxyphenyl-Containing Heterocyclic Compounds

The 3,4,5-trimethoxyphenyl group is a hallmark of antimitotic agents like combretastatin A-4 and kinase inhibitors such as linifanib. Its three methoxy groups create a steric and electronic profile ideal for binding tubulin’s colchicine site or kinase hydrophobic pockets. In the context of urea derivatives, the trimethoxyphenyl moiety in 1-(3,4,5-trimethoxyphenyl)urea likely enhances target affinity through van der Waals interactions and π-stacking with aromatic residues.

Recent studies highlight the trimethoxyphenyl group’s role in overcoming multidrug resistance. For instance, analogs of colchicine bearing this moiety exhibit retained potency against P-glycoprotein-overexpressing cancer cells, suggesting that methoxy groups mitigate efflux pump recognition. This property is critical for designing oncology therapeutics, where resistance mechanisms often limit efficacy.

Current Knowledge Gaps and Research Imperatives

Despite advances, critical questions surround 3-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)urea. First, its precise molecular target remains unconfirmed. While structural analogs suggest kinase or tubulin inhibition, experimental validation is lacking. Second, the contribution of individual heterocycles to bioavailability is unclear; the benzothiazole-thiazole system may improve metabolic stability but could also introduce cytochrome P450 interactions.

Further research should prioritize:

  • Target Deconvolution : Proteomic profiling or affinity chromatography to identify binding partners.
  • Structure-Activity Relationships : Systematic modification of the urea linkage and heterocyclic rings to delineate pharmacophoric requirements.
  • Formulation Strategies : Addressing potential solubility challenges through salt formation or prodrug approaches.

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S2/c1-26-14-8-11(9-15(27-2)17(14)28-3)21-19(25)24-20-23-13(10-29-20)18-22-12-6-4-5-7-16(12)30-18/h4-10H,1-3H3,(H2,21,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQXQUHPHVVGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)urea typically involves multiple steps, starting with the preparation of the benzothiazole and thiazole intermediates. These intermediates are then coupled with the trimethoxyphenyl group under specific reaction conditions. Common reagents used in these reactions include hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), with dimethylformamide (DMF) as the solvent .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzothiazole and thiazole rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the functional groups present in the compound .

Scientific Research Applications

3-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets. The benzothiazole and thiazole rings can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key differences in substituents, heterocyclic systems, and bioactivity are highlighted.

Table 1. Structural and Functional Comparison of Urea-Linked Benzothiazole Derivatives

Compound Name Key Structural Features Molecular Formula Molecular Weight Reported Bioactivity/Properties Reference
Target Compound Urea linked to 3,4,5-trimethoxyphenyl and 4-(benzothiazol-2-yl)thiazole C₂₀H₁₈N₄O₃S₂ 442.51* Not explicitly reported (inferred antitumoral)
3-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)urea Urea with 3,4,5-trimethoxyphenyl and dimethylbenzothiazole C₁₉H₂₁N₃O₄S 387.45 Antitumoral (inferred from benzothiazoles)
5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole Chloro-substituted benzothiazole linked to 3,4,5-trimethoxyphenyl (lacks urea moiety) C₁₆H₁₄ClNO₃S 335.80 Antimicrobial, antitumoral
1-(3-(2,4-Dimethylthiazol-5-yl)-4-oxo-2,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-(4-methylpiperazin-1-yl)urea Urea linked to dimethylthiazole and pyrazole systems C₂₀H₂₃N₇O₂S 433.51 High 3CLpro binding affinity (SARS-CoV-2 target)
Cyclohexyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanoate Oxadiazole and sulfanyl-ester groups linked to 3,4,5-trimethoxyphenyl C₂₁H₂₆N₂O₆S 434.51 Antileishmanial activity (inferred)

*Molecular weight calculated based on formula.

Key Observations

This could improve interactions with hydrophobic enzyme pockets.

Role of Substituents :

  • The 3,4,5-trimethoxyphenyl group, common to all compounds except , is associated with enhanced lipophilicity and microtubule disruption in cancer cells .
  • Dimethyl substitution on the benzothiazole () increases steric bulk, which may reduce membrane permeability compared to the target compound’s unsubstituted benzothiazole.

Biological Activity: Benzothiazole derivatives (e.g., ) exhibit broad-spectrum antitumoral and antimicrobial activity, suggesting the target compound may share similar mechanisms.

Synthetic Accessibility :

  • The target compound’s synthesis likely requires multi-step coupling, analogous to methods for benzothiazole-thiazole hybrids and urea formation via isocyanate reactions . In contrast, oxadiazole derivatives () involve sulfanyl-ester linkages, which may offer simpler purification.

Computational and Experimental Insights

  • Molecular dynamics (MD) simulations of urea-thiazole hybrids (e.g., ) reveal stable binding to viral proteases (RMSD < 2 Å over 100 ns), supporting the structural viability of the target compound for enzyme inhibition.
  • Crystallographic data for benzothiazole derivatives () confirm planar geometry, critical for intercalation into DNA or enzyme active sites.

Biological Activity

The compound 3-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H16N4O3S3C_{19}H_{16}N_{4}O_{3}S_{3}, and it features a unique arrangement of benzothiazole and thiazole moieties which contribute to its biological efficacy. The presence of methoxy groups enhances its lipophilicity, aiding in cellular uptake.

Antimicrobial Properties

Research indicates that derivatives of benzothiazole exhibit significant antimicrobial activity. Specifically, compounds similar to this compound have shown effectiveness against various pathogens:

PathogenActivity LevelReference
Staphylococcus aureusModerate to High (MIC: 8 μg/mL)
Escherichia coliModerate (MIC: 16 μg/mL)
Candida albicansSignificant (MIC: 10 μg/mL)

These findings suggest that the compound may inhibit cell wall synthesis or disrupt cellular functions in bacteria and fungi.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are linked to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. In vitro studies have demonstrated that similar compounds can reduce the production of prostaglandins, leading to decreased inflammation.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of benzothiazole derivatives. The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Antimicrobial Activity : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for microbial survival.
  • Anti-inflammatory Activity : By inhibiting COX enzymes, it reduces the synthesis of pro-inflammatory mediators.
  • Anticancer Activity : It may trigger apoptosis through mitochondrial pathways or by affecting cell cycle regulation.

Case Studies

A notable study conducted by Barbuceanu et al. examined a series of thiourea derivatives similar to this compound. The results indicated potent activity against both drug-sensitive and resistant strains of bacteria such as S. aureus and E. coli, with some compounds displaying MIC values significantly lower than standard antibiotics like ampicillin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.